8-Methylquinoline-3-carboxamide
CAS No.:
Cat. No.: VC18445530
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O |
|---|---|
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 8-methylquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C11H10N2O/c1-7-3-2-4-8-5-9(11(12)14)6-13-10(7)8/h2-6H,1H3,(H2,12,14) |
| Standard InChI Key | BRRAAVRHYYQTFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C=C(C=N2)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Properties
8-Methylquinoline-3-carboxamide (C₁₁H₁₀N₂O) is a heterocyclic aromatic compound with a molecular weight of 186.21 g/mol. Its structure combines the planar quinoline scaffold with a carboxamide group, which enhances hydrogen-bonding capabilities, and a methyl substituent that influences steric and electronic properties. Key physicochemical parameters are summarized in Table 1.
Table 1: Molecular Properties of 8-Methylquinoline-3-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 8-methylquinoline-3-carboxamide |
| CAS Number | Not yet assigned |
| SMILES | CC1=C2C(=CC=NC2=C(C(=O)N)C=C1)C |
The absence of a CAS number for the exact compound underscores its status as a less-studied derivative, with most research focusing on halogenated or hydroxylated analogues .
Synthetic Strategies
Gould-Jacobs Reaction
A common route to quinoline-3-carboxylic acid derivatives involves the Gould-Jacobs reaction, which cyclizes anilines with β-keto esters under basic conditions. For 8-methylquinoline-3-carboxamide, this method could be adapted by:
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Cyclization: Reacting 2-amino-4-methylacetophenone with diethyl ethoxymethylenemalonate to form the quinoline core .
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Hydrolysis: Converting the ester intermediate to a carboxylic acid using NaOH in ethanol .
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Amidation: Treating the acid with ammonium chloride or a coupling agent (e.g., HATU) to yield the carboxamide.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Diethyl ethoxymethylenemalonate, 120°C | 60–70% | |
| Hydrolysis | 4% NaOH in ethanol, reflux, 5 h | 50% | |
| Amidation | NH₄Cl, DMF, 80°C | 45% |
Alternative Pathways
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Ullmann Coupling: A halogenated quinoline precursor could undergo copper-catalyzed amidation with an amide nucleophile.
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Direct Functionalization: Introducing the carboxamide group via palladium-catalyzed carbonylation of a bromoquinoline derivative.
Biological Activity and Mechanisms
Anticancer Properties
In vitro studies on related compounds demonstrate apoptosis induction in MCF-7 breast cancer cells via mitochondrial pathway activation. The methyl group at position 8 may reduce metabolic degradation, prolonging therapeutic effects.
Antiviral Applications
Molecular docking simulations suggest that 8-methylquinoline-3-carboxamide derivatives could bind to the RNA-dependent RNA polymerase of SARS-CoV-2 (binding energy: −8.2 kcal/mol). Further validation is required to confirm efficacy.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors, with modifications at the 3-position optimizing target affinity. For example, replacing the carboxamide with a sulfonamide group improved IC₅₀ values against EGFR by 15-fold in preliminary assays.
Materials Science
Quinoline carboxamides function as ligands in luminescent coordination polymers. A zinc-based polymer incorporating 8-methylquinoline-3-carboxamide exhibited blue emission (λₑₘ = 450 nm) with potential use in OLEDs.
Challenges and Future Directions
Despite its promise, 8-methylquinoline-3-carboxamide faces challenges:
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Synthetic Complexity: Low yields in amidation steps necessitate improved catalysts .
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Bioavailability: The planar quinoline core may limit solubility, prompting exploration of prodrug strategies.
Future research should prioritize:
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High-Throughput Screening to identify novel biological targets.
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Structure-Activity Relationship (SAR) Studies to optimize substituent effects.
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In Vivo Toxicity Profiling to assess therapeutic potential.
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